

# The Solubility of Ferrous Oxalate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: FERROUS OXALATE

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An In-depth Examination of the Aqueous and Organic Solubility of a Key Chemical Compound

This technical guide provides a comprehensive overview of the solubility of **ferrous oxalate** (FeC<sub>2</sub>O<sub>4</sub>), a compound of significant interest in various fields, including materials science, analytical chemistry, and drug development. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is critical for its application and formulation. This document details the solubility of **ferrous oxalate** in aqueous and organic media, outlines the factors influencing its dissolution, and provides detailed experimental protocols for its quantification.

# **Quantitative Solubility Data**

The solubility of **ferrous oxalate** is a critical parameter for its use in various applications. The following tables summarize the available quantitative data for its solubility in water and note the general insolubility in common organic solvents.

## Solubility in Water

**Ferrous oxalate** is sparingly soluble in water, with its solubility showing a positive correlation with temperature. The most commonly cited form is the dihydrate (FeC<sub>2</sub>O<sub>4</sub>·2H<sub>2</sub>O).



Temperature (°C)	Solubility (g / 100 mL)	Molar Solubility (mol/L)¹	Ksp (Solubility Product Constant) <sup>2</sup>
20	0.008	4.45 x 10 <sup>-4</sup>	1.98 x 10 <sup>-7</sup>
25	0.097[1][2]	5.39 x 10 <sup>-3</sup>	2.91 x 10 <sup>-5</sup>

<sup>&</sup>lt;sup>1</sup> Molar solubility calculated based on the molecular weight of **ferrous oxalate** dihydrate (179.89 g/mol). <sup>2</sup> Ksp is calculated from the molar solubility (s) as Ksp =  $s^2$ .

Note: There is limited publicly available data on the solubility of **ferrous oxalate** in water across a broad range of temperatures.

## **Solubility in Organic Solvents**

**Ferrous oxalate** is generally considered insoluble in common organic solvents.[3] While specific quantitative data is scarce in publicly available literature, its ionic and polymeric nature suggests poor solubility in non-polar and many polar organic solvents.[1]

Solvent	Chemical Formula	Solubility
Methanol	CH₃OH	Insoluble (qualitative)[4]
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Insoluble (qualitative)[4]
Acetone	C₃H <sub>6</sub> O	Data not available
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	Data not available
Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	Data not available

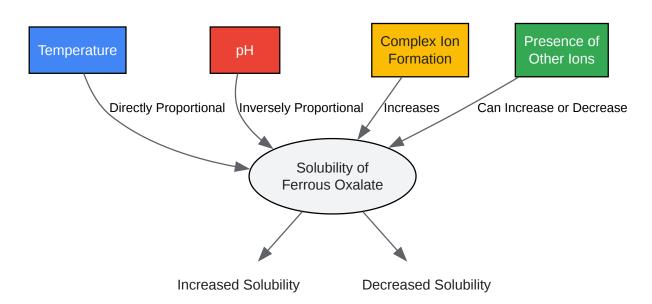
# Factors Influencing Ferrous Oxalate Solubility

Several factors can significantly impact the solubility of **ferrous oxalate** in aqueous solutions. Understanding these factors is crucial for controlling its precipitation and dissolution.

Temperature: The solubility of ferrous oxalate in water increases with a rise in temperature.
 [5]



- pH: **Ferrous oxalate**'s solubility is highly dependent on pH. It is more soluble in acidic solutions.[6][7] In neutral to basic solutions, it tends to precipitate.[5]
- Complex Ion Formation: The presence of certain ligands or excess oxalate ions can lead to the formation of soluble iron-oxalate complexes, such as [Fe(C<sub>2</sub>O<sub>4</sub>)<sub>2</sub>]<sup>2-</sup>, which increases the overall solubility.[5][8]
- Presence of Other Ions: The common ion effect can reduce the solubility of ferrous oxalate.
   Conversely, the presence of other ions can affect the ionic strength of the solution, which can influence solubility.



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Caption: Factors influencing the solubility of ferrous oxalate.

# **Experimental Protocols for Solubility Determination**

Accurate determination of **ferrous oxalate** solubility can be achieved through several analytical methods. Below are detailed protocols for three common approaches.

# Spectrophotometric Determination of Ferrous Ion Concentration



This method relies on the reaction of ferrous ions (Fe<sup>2+</sup>) with 1,10-phenanthroline to form a stable, orange-red complex, [Fe(phen)<sub>3</sub>]<sup>2+</sup>, which can be quantified using a spectrophotometer at its maximum absorbance wavelength ( $\lambda$ \_max) of approximately 510 nm.[9]

## Reagents and Equipment:

- Ferrous oxalate dihydrate (FeC<sub>2</sub>O<sub>4</sub>·2H<sub>2</sub>O)
- Deionized water
- Hydroxylamine hydrochloride solution (10% w/v)
- 1,10-phenanthroline solution (0.1% w/v in 50% ethanol)
- Sodium acetate buffer solution (1 M)
- Standard iron solution (e.g., from ferrous ammonium sulfate)
- Volumetric flasks and pipettes
- Spectrophotometer
- Constant temperature water bath/shaker

#### Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of ferrous oxalate dihydrate to a known volume of deionized water in an Erlenmeyer flask.
  - Place the flask in a constant temperature water bath shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
  - Allow the solution to stand at the constant temperature for any undissolved solid to settle.
  - Carefully filter the supernatant through a fine filter paper to obtain a clear, saturated solution.



### · Preparation of Standard Curve:

- Prepare a series of standard solutions of known Fe<sup>2+</sup> concentrations from the standard iron solution.
- To a series of volumetric flasks, add a known volume of each standard, 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate buffer.[10]
- Dilute to the mark with deionized water and allow 10 minutes for color development.[10]
- Measure the absorbance of each standard at 510 nm against a reagent blank.
- Plot a calibration curve of absorbance versus Fe<sup>2+</sup> concentration.
- Analysis of Saturated Solution:
  - Take a known aliquot of the filtered saturated ferrous oxalate solution and place it in a volumetric flask.
  - Add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate buffer.[10]
  - Dilute to the mark with deionized water and allow 10 minutes for color development.
  - Measure the absorbance of the solution at 510 nm.
  - Determine the Fe<sup>2+</sup> concentration from the calibration curve.
- Calculation of Solubility:
  - The molar solubility of ferrous oxalate is equal to the determined molar concentration of Fe<sup>2+</sup>.
  - Convert the molar solubility to g/100 mL using the molecular weight of ferrous oxalate dihydrate.

## **Titrimetric Determination of Oxalate Concentration**



This method involves the titration of the oxalate ion in a saturated solution with a standardized solution of potassium permanganate (KMnO<sub>4</sub>) in an acidic medium. The permanganate ion acts as its own indicator.

## Reagents and Equipment:

- Ferrous oxalate dihydrate
- Deionized water
- Standardized potassium permanganate solution (~0.02 M)
- Sulfuric acid (1 M)
- Burette, pipette, conical flasks
- Hot plate

#### Procedure:

- · Preparation of Saturated Solution:
  - Prepare a saturated solution of **ferrous oxalate** as described in the spectrophotometric method.
- Titration:
  - Pipette a known volume (e.g., 25 mL) of the clear, saturated ferrous oxalate solution into a conical flask.
  - Add an equal volume of 1 M sulfuric acid to the flask.
  - Heat the solution to 60-70°C.[11]
  - Titrate the hot solution with the standardized KMnO<sub>4</sub> solution from the burette until a faint, persistent pink color is observed.[12]
  - Record the volume of KMnO<sub>4</sub> solution used.



- Calculation of Solubility:
  - The balanced redox reaction is:  $5 C_2O_4^{2-} + 2 MnO_4^{-} + 16 H^+ \rightarrow 10 CO_2 + 2 Mn^{2+} + 8 H_2O$
  - From the stoichiometry, 5 moles of oxalate react with 2 moles of permanganate.
  - Calculate the moles of MnO<sub>4</sub><sup>-</sup> used in the titration.
  - $\circ$  Calculate the moles of C<sub>2</sub>O<sub>4</sub><sup>2-</sup> in the aliquot of the saturated solution.
  - The molar solubility of **ferrous oxalate** is equal to the molar concentration of the oxalate ion.
  - Convert the molar solubility to g/100 mL.

## **Gravimetric Determination of Ferrous Oxalate**

This is a direct method to determine the amount of dissolved solid in a known volume of a saturated solution.

Reagents and Equipment:

- Ferrous oxalate dihydrate
- Deionized water
- Evaporating dish
- Analytical balance
- Oven
- Volumetric pipette

### Procedure:

- Preparation of Saturated Solution:
  - Prepare a saturated solution of ferrous oxalate as described previously.

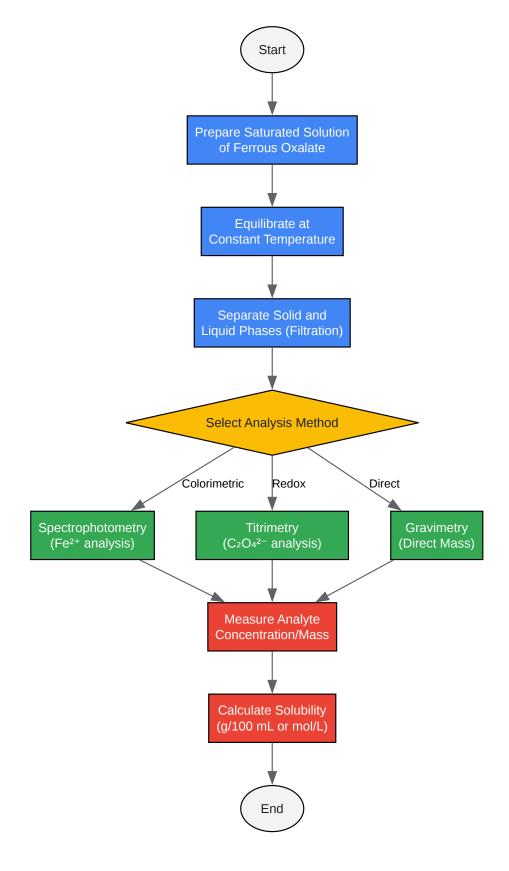


- · Gravimetric Analysis:
  - Accurately weigh a clean, dry evaporating dish.
  - Carefully pipette a known volume (e.g., 50 or 100 mL) of the clear, saturated solution into the evaporating dish.
  - Gently heat the evaporating dish to evaporate the water. Avoid boiling to prevent splattering.
  - Once the water has evaporated, place the dish in an oven at a temperature sufficient to dry the residue without decomposition (e.g., 100-110°C).
  - o Cool the dish in a desiccator and weigh it.
  - Repeat the drying and weighing process until a constant mass is obtained.
- · Calculation of Solubility:
  - The mass of the dissolved ferrous oxalate is the difference between the final and initial mass of the evaporating dish.
  - Calculate the solubility in g/100 mL by dividing the mass of the residue by the volume of the solution taken and multiplying by 100.

## **Experimental Workflow for Solubility Determination**

The following diagram illustrates a general workflow for the experimental determination of **ferrous oxalate** solubility.





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